molecular formula C14H9Cl2N3OS B12927112 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one CAS No. 52979-09-6

2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one

Cat. No.: B12927112
CAS No.: 52979-09-6
M. Wt: 338.2 g/mol
InChI Key: LBDXPIQJCLBMPI-UHFFFAOYSA-N
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Description

2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a quinazolinone core with an amino group at the 2-position and a 3,4-dichlorophenylthio substituent at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.

    Attachment of the 3,4-Dichlorophenylthio Group: The 3,4-dichlorophenylthio group can be attached via a nucleophilic aromatic substitution reaction using 3,4-dichlorothiophenol and a suitable leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets and pathways involved can vary based on its specific application, such as inhibiting cell proliferation in cancer cells or modulating immune responses in inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(3H)-quinazolinone: Lacks the 3,4-dichlorophenylthio group, which may result in different biological activities.

    6-((3,4-Dichlorophenyl)thio)quinazolin-4(1H)-one: Lacks the amino group at the 2-position, which can affect its reactivity and interactions with biological targets.

    2-Amino-6-phenylthioquinazolin-4(1H)-one: Similar structure but with a phenylthio group instead of a 3,4-dichlorophenylthio group, leading to different chemical and biological properties.

Uniqueness

The presence of both the amino group at the 2-position and the 3,4-dichlorophenylthio group at the 6-position makes 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinazolinone derivatives.

Properties

CAS No.

52979-09-6

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

2-amino-6-(3,4-dichlorophenyl)sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9Cl2N3OS/c15-10-3-1-8(6-11(10)16)21-7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20)

InChI Key

LBDXPIQJCLBMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N

Origin of Product

United States

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